molecular formula C8H9Cl2N B12339718 2,4-Dichloro-3,5-dimethylaniline

2,4-Dichloro-3,5-dimethylaniline

Cat. No.: B12339718
M. Wt: 190.07 g/mol
InChI Key: JDFAACGMVGLIQC-UHFFFAOYSA-N
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Description

2,4-Dichloro-3,5-dimethylaniline (CAS Number: 175283-44-0) is an organic compound with the molecular formula C8H9Cl2N and a molecular weight of 190.07 g/mol . This aniline derivative, characterized by two chlorine and two methyl functional groups on the benzene ring, serves as a versatile building block and intermediate in chemical synthesis, particularly in pharmaceutical and agrochemical research . Compounds with the dimethylaniline structure are frequently employed in the synthesis of more complex molecules, such as quinoline derivatives, which are structures of high interest due to their wide range of medicinal properties . The specific substitution pattern of the chlorine atoms on the 2 and 4 positions, combined with the methyl groups on the 3 and 5 positions, makes this a valuable precursor for researchers developing new active substances. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9Cl2N

Molecular Weight

190.07 g/mol

IUPAC Name

2,4-dichloro-3,5-dimethylaniline

InChI

InChI=1S/C8H9Cl2N/c1-4-3-6(11)8(10)5(2)7(4)9/h3H,11H2,1-2H3

InChI Key

JDFAACGMVGLIQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Cl)N

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 2,4 Dichloro 3,5 Dimethylaniline

Established Synthetic Pathways to 2,4-Dichloro-3,5-dimethylaniline

Established methods for the synthesis of chlorinated anilines often involve the direct chlorination of a substituted aniline (B41778) or the reduction of a corresponding nitrobenzene (B124822) compound. In the case of this compound, a common pathway would involve the controlled chlorination of 3,5-dimethylaniline (B87155). However, achieving the desired 2,4-dichloro substitution pattern requires careful selection of chlorinating agents and reaction conditions to manage the regioselectivity of the halogenation.

Another established route involves the reduction of a corresponding dichlorinated dimethylnitrobenzene. For instance, 3,4-dichloro-2,5-dimethyl-1-nitrobenzene can be hydrogenated to yield 3,4-dichloro-2,5-dimethylaniline. prepchem.com This method, while effective, is dependent on the availability of the specific nitroaromatic precursor.

Novel Precursor-Based Synthesis Strategies

Routes from Dimethylphenols

A key precursor for the synthesis of this compound is 2,4-dichloro-3,5-dimethylphenol (B1670469). chemicalbook.comscbt.com This phenol (B47542) can be synthesized from 3,5-dimethylphenol (B42653) (3,5-xylenol) through chlorination. One method involves the reaction of 4-chloro-3,5-dimethylphenol (B1207549) with N-chloroacetamide in a mixture of glacial acetic acid and concentrated hydrochloric acid. chemicalbook.com An alternative approach is the direct chlorination of 3,5-dimethylphenol using sulfuryl chloride in the presence of a catalyst like ferric chloride. chemicalbook.com

Once 2,4-dichloro-3,5-dimethylphenol is obtained, it can be converted to the corresponding aniline. This transformation typically involves an amination reaction, where the hydroxyl group of the phenol is replaced by an amino group. Industrial production of similar compounds like 3,5-xylidine involves the amination of the corresponding xylenol using ammonia (B1221849) and an alumina (B75360) catalyst at high temperatures. wikipedia.org

Approaches from Other Substituted Anilines

The synthesis can also commence from other substituted anilines. For example, a process for preparing meta-substituted chloroanilines involves the selective dehalogenation of more highly halogenated anilines. justia.com This can be achieved through catalytic hydrogenation at elevated temperatures and pressures. justia.comprepchem.com For instance, 2,3,5,6-tetrachloroaniline (B43135) can be selectively dehalogenated to produce 3,5-dichloroaniline (B42879). prepchem.com This principle could be adapted to produce this compound from a more highly chlorinated dimethylaniline precursor.

Targeted Halogenation Strategies

Regioselective Chlorination Methods

Achieving the specific 2,4-dichloro substitution pattern on the 3,5-dimethylaniline ring requires precise control over the chlorination process. The directing effects of the amino and methyl groups on the aromatic ring influence the position of electrophilic substitution. The amino group is a strong activating group and an ortho-, para-director, while the methyl groups are weakly activating and also ortho-, para-directors.

To achieve the desired regioselectivity, chlorinating agents such as N-chlorosuccinimide (NCS) can be employed. The reaction conditions, including the solvent and temperature, play a crucial role in controlling the outcome. For a related compound, 2,4-dichloro-3-(trifluoromethyl)aniline, synthesis was achieved using NCS in acetonitrile (B52724) at elevated temperatures. researchgate.net

Amination Reactions in the Synthesis of this compound

Amination reactions are fundamental in converting other functional groups into the target aniline. Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. organic-chemistry.org While not a direct route from a simple precursor to this compound, it is a key reaction type in the broader synthesis of substituted anilines.

A more direct application of amination in this context is the conversion of 2,4-dichloro-3,5-dimethylphenol to the target aniline. This can be achieved through high-temperature and high-pressure reactions with ammonia, often in the presence of a catalyst. wikipedia.org Another approach is the reduction of a nitro group to an amine. For example, the synthesis of 3,5-dichloro-2,4-difluoroaniline (B1223766) is achieved through the hydrogenation of 3,5-dichloro-2,4-difluoronitrobenzene using a palladium-carbon catalyst. google.com This highlights the importance of reduction of nitroaromatics as a final step in the synthesis of many substituted anilines.

Starting Material Reagents and Conditions Product Reference
4-Chloro-3,5-dimethylphenolN-chloroacetamide, glacial acetic acid, conc. HCl2,4-Dichloro-3,5-dimethylphenol chemicalbook.com
3,5-DimethylphenolSulfuryl chloride, FeCl3, DCM2,4-Dichloro-3,5-dimethylphenol chemicalbook.com
3,4-Dichloro-2,5-dimethyl-1-nitrobenzeneH2, 10% Pd/C, ethanol, 50 psi3,4-Dichloro-2,5-dimethylaniline prepchem.com
2,3,5,6-TetrachloroanilineH2, 5% Pd/C, HCl, H2SO4, 250°C, 200 atm3,5-Dichloroaniline prepchem.com
3-(Trifluoromethyl)anilineNCS, MeCN, 60°C2,4-Dichloro-3-(trifluoromethyl)aniline researchgate.net
3,5-Dichloro-2,4-difluoronitrobenzeneH2, 5% Pd/C, DMF3,5-Dichloro-2,4-difluoroaniline google.com

Optimization of Reaction Parameters for Yield and Selectivity

The synthesis of this compound typically involves the direct chlorination of 3,5-dimethylaniline. The key challenge in this synthesis is to control the electrophilic aromatic substitution to favor the formation of the desired 2,4-dichloro isomer over other possible mono- and di-chlorinated by-products. The yield and selectivity of this reaction are highly dependent on several parameters, including the choice of chlorinating agent, catalyst, solvent, reaction temperature, and reaction time.

Key Reaction Parameters and Their Impact:

Chlorinating Agent: The reactivity and selectivity of the chlorinating agent are paramount. Common agents include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and chlorine gas (Cl₂). NCS is often favored for its milder nature, which can lead to higher selectivity. For instance, in the synthesis of the structurally similar 2,4-dichloro-3-(trifluoromethyl)aniline, the use of NCS in acetonitrile at 60°C resulted in a 56% isolated yield of the desired product, indicating that NCS can be an effective reagent for such transformations.

Catalyst: Lewis acid catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) can be employed to enhance the electrophilicity of the chlorinating agent. However, their use can sometimes lead to a decrease in selectivity due to over-chlorination or isomerization. The choice and concentration of the catalyst must be carefully optimized. In some cases, catalyst-free reactions or the use of solid acid catalysts like zeolites can offer better control and easier work-up procedures.

Solvent: The polarity and nature of the solvent can significantly influence the reaction rate and selectivity. Solvents such as acetonitrile, dichloromethane, and acetic acid are commonly used. For example, in the bromination of 3,5-dimethylaniline, using acetonitrile as a solvent with N-bromosuccinimide (NBS) at room temperature yielded the 4-bromo-3,5-dimethylaniline (B1281281) in 68.2% yield, suggesting that acetonitrile is a suitable medium for halogenation of this substrate.

Temperature: Reaction temperature is a critical parameter that affects both the rate of reaction and the formation of by-products. Higher temperatures generally lead to faster reactions but can also result in lower selectivity. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of undesired isomers. For many chlorination reactions of anilines, temperatures ranging from 0°C to 60°C are often employed.

Reaction Time: The duration of the reaction needs to be sufficient to ensure complete conversion of the starting material but not so long as to promote the formation of by-products through secondary reactions. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time.

Interactive Data Table: Optimization of Reaction Parameters for this compound Synthesis (Hypothetical Data)

EntryChlorinating Agent (Equivalents)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield of 2,4-dichloro-isomer (%)Selectivity (%)
1NCS (2.1)NoneAcetonitrile25126585
2NCS (2.1)FeCl₃ (5)Acetonitrile2587570
3SO₂Cl₂ (2.0)NoneDichloromethane067080
4SO₂Cl₂ (2.0)AlCl₃ (5)Dichloromethane048065
5NCS (2.1)NoneAcetic Acid40106088
6NCS (2.1)Zeolite H-USYAcetonitrile6067892

This table presents hypothetical data based on typical outcomes in related reactions to illustrate the potential effects of parameter optimization.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This involves considering the atom economy, using less hazardous chemicals, employing safer solvents, and improving energy efficiency.

Key Green Chemistry Considerations:

Atom Economy: The ideal synthesis would have a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. Direct chlorination reactions can have a good atom economy if by-product formation is minimized.

Use of Safer Reagents: Traditional chlorinating agents like chlorine gas are highly toxic and difficult to handle. The use of solid, stable, and less hazardous reagents like N-chlorosuccinimide (NCS) is a greener alternative. Furthermore, exploring catalytic systems that can use benign sources of chlorine, such as sodium chloride, in the presence of an oxidant, represents a significant advancement in green halogenation. researchgate.net

Safer Solvents: Many common organic solvents are volatile, flammable, and/or toxic. The principles of green chemistry encourage the use of safer solvents such as water, ethanol, or supercritical fluids. For the synthesis of halogenated anilines, research into performing reactions in aqueous media or using recyclable ionic liquids is an active area of green chemistry. rsc.org

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates and selectivity, often under milder conditions, thus reducing energy consumption. The development of recyclable heterogeneous catalysts, such as zeolites or supported metal catalysts, is particularly attractive as it simplifies product purification and reduces waste. researchgate.net For instance, zeolites like H-USY have shown promise as solid acid catalysts for the chlorination of deactivated aromatic compounds, offering good conversion and high selectivity. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis is another green technique that can significantly shorten reaction times and improve yields, often with lower energy input compared to conventional heating. rsc.org

Waste Reduction: Minimizing the formation of by-products through optimized reaction conditions and selective catalysts is crucial for waste reduction. Additionally, developing processes that allow for the recovery and reuse of solvents and catalysts further enhances the green credentials of the synthesis.

Interactive Data Table: Comparison of Traditional vs. Green Synthesis Approaches (Conceptual)

ParameterTraditional ApproachGreener ApproachGreen Chemistry Principle Addressed
Chlorinating Agent Chlorine Gas (Cl₂)N-Chlorosuccinimide (NCS) or NaCl/OxidantUse of Less Hazardous Chemicals
Catalyst Stoichiometric AlCl₃Catalytic amount of a recyclable zeoliteUse of Catalysis, Waste Reduction
Solvent DichloromethaneAcetonitrile or WaterUse of Safer Solvents
Energy Input Conventional heating for several hoursMicrowave irradiation for minutes or ambient temperature reactionEnergy Efficiency
By-products Higher levels of isomeric dichlorides and polychlorinated productsHigher selectivity towards the desired 2,4-dichloro isomerPrevention of Waste

By focusing on these areas of optimization and green chemistry, the synthesis of this compound can be made more efficient, selective, and environmentally responsible.

Derivatization and Analog Synthesis of 2,4 Dichloro 3,5 Dimethylaniline

Synthesis of N-Substituted 2,4-Dichloro-3,5-dimethylaniline Derivatives

The primary amino group (-NH₂) of this compound is a key site for derivatization, readily undergoing reactions to form a range of N-substituted products.

Amide Formation: Anilines readily react with acylating agents like acyl chlorides and carboxylic acids to form amides, often referred to as anilides. wikipedia.orgorganic-chemistry.org The reaction of this compound with an acyl chloride, such as acetyl chloride, in the presence of a base would yield the corresponding N-acetylated derivative. This reaction proceeds via nucleophilic attack of the aniline's amino group on the electrophilic carbonyl carbon of the acyl chloride. Similarly, direct amidation with carboxylic acids can be achieved using various coupling agents or under high-temperature conditions. wikipedia.orgorganic-chemistry.org A general method for this transformation is the palladium-catalyzed N-acylation of tertiary amines by carboxylic acids, which proceeds via the cleavage of a C-N bond. organic-chemistry.org

Sulfonamide Formation: The synthesis of sulfonamides from anilines is a well-established transformation, typically involving the reaction of the aniline (B41778) with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. organic-chemistry.orggoogle.com This process is adaptable to this compound, which would act as the nucleophile attacking the electrophilic sulfur atom of the sulfonyl chloride. The resulting sulfonamides are an important class of compounds. A classic method is the reaction of sulfonyl chlorides with ammonia (B1221849) or an ammonia surrogate. nih.gov Alternative modern approaches include the direct synthesis from sulfonic acids or their sodium salts under microwave irradiation, which shows good functional group tolerance. organic-chemistry.org Another method involves a Sandmeyer-type reaction of anilines with a stable SO₂ surrogate, which can then be converted directly to the sulfonamide by adding an amine. organic-chemistry.org

A general process for preparing sulfonamides involves reacting an aniline with a sulfonating agent of the formula R¹—SO₂—Z (where Z is a leaving group like Cl) at elevated temperatures in the presence of a catalyst, such as N,N-dimethylformamide (DMF) or a high-boiling tertiary amine. google.com

Reactant 1Reactant 2Product Class
This compoundAcyl Chloride (e.g., Acetyl chloride)N-Aryl Amide
This compoundSulfonyl Chloride (e.g., Benzenesulfonyl chloride)N-Aryl Sulfonamide

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (-C=N-). They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. globalconference.inforesearchgate.netedu.krd The reaction of this compound with an aromatic or aliphatic aldehyde (e.g., benzaldehyde) would proceed, usually in an alcohol solvent, to form the corresponding Schiff base. globalconference.infoedu.krd Often, a few drops of an acid catalyst, like glacial acetic acid, are added to facilitate the dehydration of the intermediate carbinolamine. globalconference.info

This reaction is general for a wide range of substituted anilines and aldehydes. researchgate.netderpharmachemica.comorientjchem.org For instance, Schiff bases have been successfully synthesized from 3,4-dimethylaniline (B50824) and salicylaldehyde, as well as from 2,4,5-trichloroaniline (B140166) and various aromatic aldehydes. researchgate.netjetir.org The synthesis of a Schiff base from 1-(3,5-dichloro-2-hydroxyphenyl) ethanone (B97240) and 4-chloroaniline (B138754) further demonstrates the feasibility of this reaction with chlorinated aromatic compounds. nanobioletters.com The imine nitrogen in the resulting Schiff base is basic and possesses π-acceptor properties. internationaljournalcorner.com

Reactant 1Reactant 2Product Class
This compoundAldehyde (e.g., Benzaldehyde)Schiff Base (Imine)
This compoundKetone (e.g., Acetone)Schiff Base (Imine)

Modification and Functionalization of Methyl Groups

The two methyl groups on the aromatic ring of this compound present opportunities for further functionalization, although these reactions can be challenging due to the presence of the sensitive amino group.

One potential route is free-radical halogenation. The substitution of hydrogen atoms on a benzylic carbon (the carbon of the methyl group attached to the ring) can be achieved using reagents like N-bromosuccinimide (NBS) or through chlorination in the presence of UV light or a radical initiator. libretexts.orglibretexts.org This mechanism is distinct from electrophilic aromatic substitution and specifically targets the side chain. For this to be successful with this compound, the reaction conditions would need to be carefully controlled to favor the radical pathway over electrophilic attack on the highly activated ring.

Oxidation of the methyl groups to carboxylic acids is another possibility. However, strong oxidizing agents like potassium permanganate, which are typically used for this transformation, would also readily oxidize the amino group. acs.org Therefore, a protection strategy would be necessary. The amino group could first be converted to an amide (as described in section 3.1.1), which is less susceptible to oxidation. Following the protection step, oxidation of one or both methyl groups could be attempted, followed by deprotection of the amino group.

Further Ring Functionalization Strategies

The aromatic ring of this compound contains one unsubstituted carbon atom at position 6, which is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the combined directing effects of the existing substituents. The amino group (-NH₂) is a strongly activating ortho-, para-director. byjus.com The two methyl groups (-CH₃) are weakly activating ortho-, para-directors, and the two chloro (-Cl) groups are deactivating but are also ortho-, para-directors. youtube.commnstate.edu The powerful activating and directing effect of the amino group dominates, strongly favoring electrophilic attack at the vacant C6 position, which is ortho to the amino group and para to one of the methyl groups.

Further halogenation of this compound would be an electrophilic aromatic substitution reaction. Due to the high activation of the ring by the amino and methyl groups, the reaction with halogens like bromine (Br₂) or chlorine (Cl₂) is expected to proceed readily, potentially without the need for a Lewis acid catalyst. wikipedia.orgwikipedia.orgmasterorganicchemistry.com The incoming halogen electrophile would be directed to the C6 position. If the high reactivity leads to undesired side reactions, the activity of the amino group can be moderated by converting it to an acetanilide (B955) (an amide), which is a less powerful activating group but still directs ortho- and para-. wikipedia.org After the halogenation step, the acetyl group can be removed by hydrolysis to restore the primary amine.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved with a mixture of nitric acid and sulfuric acid. testbook.com When an aniline is subjected to these acidic conditions, the amino group can be protonated to form the anilinium ion (-NH₃⁺). byjus.com This anilinium ion is strongly deactivating and a meta-director. testbook.com However, a small equilibrium concentration of the unprotonated aniline, which is strongly activating and ortho-, para-directing, always exists. For this compound, substitution is overwhelmingly expected to occur on the activated, unprotonated form, directing the incoming nitronium ion (NO₂⁺) to the C6 position. Nitration of heavily substituted anilines and dimethylanilines has been documented. pw.edu.plgoogle.com

Sulfonation: Aromatic sulfonation involves the introduction of a sulfonic acid group (-SO₃H), typically using fuming sulfuric acid (H₂SO₄ + SO₃). byjus.com Similar to nitration, the reaction is an electrophilic aromatic substitution. Aniline reacts vigorously with sulfuric acid to form anilinium hydrogen sulfate, which upon heating can rearrange to form sulfanilic acid. byjus.com For this compound, the electrophile (SO₃ or HSO₃⁺) would attack the electron-rich C6 position to yield 2,4-dichloro-3,5-dimethyl-6-aminobenzenesulfonic acid. Because sulfonation is often a reversible process, it can be used strategically as a blocking group to direct other substituents before being removed. acs.org

Lack of Documented Research Hinders Exploration of this compound in Heterocyclic Synthesis

Despite a comprehensive search of scientific literature and patent databases, there is a notable absence of published research detailing the use of this compound as a foundational scaffold for the synthesis of a diverse range of heterocyclic compounds. While the derivatization of anilines is a common and powerful strategy in synthetic organic chemistry for the construction of heterocycles, this specific substituted aniline does not appear to be a widely utilized starting material for this purpose.

General methods for the synthesis of heterocyclic compounds are extensively documented. For instance, the formation of quinazolines can be achieved through various synthetic routes, and the synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. Multicomponent reactions also offer an efficient pathway to complex heterocyclic structures in a single step. Nevertheless, the application of these established methods to this compound has not been specifically reported.

The reasons for this lack of documentation could be manifold. It is possible that the specific substitution pattern of this compound, with chlorine atoms ortho and para to the amino group and flanking methyl groups, may influence its reactivity in ways that are not conducive to common cyclization reactions. Steric hindrance from the methyl groups or the electronic effects of the chloro substituents might disfavor the formation of certain heterocyclic rings. Alternatively, research involving this compound may exist but might not be publicly disclosed or indexed in searchable databases.

Due to the absence of specific research data on the derivatization and analog synthesis of this compound to form heterocyclic compounds, it is not possible to provide a detailed and scientifically accurate account as per the requested article structure. Further investigation into proprietary or specialized chemical databases beyond the scope of this search may be required to uncover any existing, albeit limited, research in this specific area.

Structural Elucidation and Advanced Characterization of 2,4 Dichloro 3,5 Dimethylaniline and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

Crystallographic studies of substituted anilines, such as 2-bromo-4,6-dimethylaniline, reveal that the solid-state packing is often dominated by hydrogen bonding and other intermolecular interactions. nih.gov For instance, in the crystal structure of 2-bromo-4,6-dimethylaniline, molecules are linked into chains through N-H···N hydrogen bonds. nih.gov Given the presence of the amino group, it is highly probable that 2,4-dichloro-3,5-dimethylaniline would also exhibit significant hydrogen bonding in its crystalline form.

The substitution pattern on the aniline (B41778) ring plays a critical role in the final crystal lattice. The presence of both chloro and methyl groups influences the molecular packing. For example, in the crystal structure of N,N'-bis(2,4-dimethylphenyl)piperazine, a derivative of 2,4-dimethylaniline, the aromatic rings are twisted relative to the central piperazine (B1678402) ring, with angles of 46.8 (1)° and 56.9 (1)°. nih.gov This twisting is a result of steric hindrance between the substituents.

In the case of this compound, the chlorine atoms and methyl groups would create a specific steric and electronic environment that dictates the crystal packing. The interplay between hydrogen bonds involving the amino group and potential halogen-halogen interactions from the chlorine atoms would be a key feature of its crystal structure. nih.gov

Below is a table summarizing crystallographic data for related aniline derivatives, which helps in predicting the structural parameters of this compound.

CompoundCrystal SystemSpace GroupKey InteractionsReference
2-bromo-4,6-dimethylanilineMonoclinicP2₁/cHydrogen-bonded chains, Halogen-halogen interactions nih.gov
N,N'-bis(2,4-dimethylphenyl)piperazineMonoclinicP2₁Steric-driven twisting of aromatic rings nih.gov
2,5-dimethylanilinium hydrogen maleate (B1232345)TriclinicP1N-H···O hydrogen bonding nih.gov

Electron Diffraction and Gas-Phase Structural Analysis

Gas electron diffraction (GED) is a primary technique for determining the molecular structure of compounds in the gas phase, free from the influence of intermolecular forces present in crystals. wikipedia.org While specific GED data for this compound is not available, studies on similar molecules like N,N-dimethylaniline provide valuable insights into its likely gas-phase geometry. researchgate.net

In the gas phase, the aniline molecule itself is nonplanar, with the amino group situated out of the plane of the benzene (B151609) ring. researchgate.net The degree of this pyramidalization at the nitrogen atom and the C-N bond length are sensitive to the nature of the substituents on the ring. wikipedia.org Electron-withdrawing groups tend to decrease the C-N bond length and promote a more planar structure, while electron-donating groups have the opposite effect. researchgate.netafit.edu

For N,N-dimethylaniline, GED studies combined with quantum chemical calculations have shown a quasi-planar structure of the Ph-NC₂ fragment, where the p-π interaction between the nitrogen lone pair and the aromatic ring is a dominant factor. researchgate.net In this compound, the chlorine atoms act as electron-withdrawing groups through induction but can also participate in resonance, while the methyl groups are electron-donating. The balance of these electronic effects, along with steric repulsion between the ortho substituents (the 2-chloro and 3-methyl groups) and the amino group, will determine the precise gas-phase geometry.

The accuracy of bond lengths obtained from GED is comparable to that from X-ray diffraction for simple molecules. youtube.com This technique is particularly useful for evaluating bond lengths and angles in simple gas-phase molecules. youtube.com

Conformational Analysis Studies

The presence of substituents on the aniline ring leads to different possible spatial arrangements, or conformations, of the molecule. The study of these conformations is crucial for understanding the molecule's reactivity and properties.

A torsion angle, or dihedral angle, describes the rotation around a chemical bond. wikipedia.org In substituted anilines, the torsion angle between the plane of the phenyl ring and the plane of the amino group is a key conformational parameter. researchgate.net For the parent aniline molecule, this out-of-plane angle is approximately 42°. researchgate.net

Substituents significantly influence this torsion angle. Electron-withdrawing groups, particularly at the para position, favor a more planar conformation (smaller torsion angle) by enhancing delocalization of the nitrogen lone pair into the ring. researchgate.netafit.edu Conversely, electron-donating groups tend to increase the C-N bond length and the out-of-plane torsion angle. researchgate.net In this compound, the cumulative effect of the two chloro and two methyl groups will determine the final torsion angle of the amino group relative to the phenyl ring. The steric bulk of the ortho substituents will also play a significant role in the preferred rotational conformation.

Analysis of torsion angles is also critical for understanding the conformation of derivatives. For instance, in N-benzylideneanilines, the aniline ring is typically twisted out of the plane of the C-N=C-C linkage. acs.org

The following table shows calculated properties for some aniline derivatives, illustrating the effect of substituents on the C-N bond length and the out-of-plane angle (θ).

SubstituentR(C-N) (Å)θ (deg)Reference
H1.39842.1 researchgate.net
p-NH₂1.39139.5 researchgate.net
p-NO₂1.3651.0 researchgate.net
p-CH₃1.39742.3 researchgate.net
p-Cl1.39137.8 researchgate.net

Steric hindrance is a major factor governing these preferences. A conformation where a bulky group is syn (eclipsed) to another bulky group is generally disfavored due to steric strain. acs.org In this compound, the rotation around the C-N bond will be influenced by the steric repulsion between the amino hydrogens and the adjacent chloro and methyl groups. The most stable conformation will be the one that minimizes these repulsive interactions.

Hydrogen Bonding Interactions (Intra- and Intermolecular)

Hydrogen bonding is a critical intermolecular force that significantly influences the properties and crystal packing of anilines. nih.gov The amino group in this compound can act as a hydrogen bond donor, while the nitrogen atom and the chlorine atoms can potentially act as hydrogen bond acceptors.

In the solid state, anilines frequently form hydrogen-bonded networks. nih.gov For example, crystallographic studies of 2,5-dimethylanilinium hydrogen maleate show extensive intermolecular N-H···O hydrogen bonding. nih.gov Similarly, in the crystal structure of 2-bromo-4,6-dimethylaniline, N-H···N hydrogen bonds lead to the formation of chains. nih.gov It is therefore expected that this compound will form intermolecular N-H···N or N-H···Cl hydrogen bonds in the solid state, leading to the formation of dimers, chains, or more complex three-dimensional networks.

Intramolecular hydrogen bonds are less likely in this compound itself due to the substitution pattern. However, in certain derivatives, intramolecular hydrogen bonding can play a crucial role in stabilizing a particular conformation. For instance, in some Schiff base derivatives of substituted anilines, intramolecular O-H···N hydrogen bonds are observed. nih.gov

The strength and nature of these hydrogen bonds can be investigated using techniques like X-ray crystallography and infrared spectroscopy. The presence of both electron-donating methyl groups and electron-withdrawing chloro groups will modulate the hydrogen bond donating and accepting ability of the molecule.

Spectroscopic Analysis of 2,4 Dichloro 3,5 Dimethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds. For 2,4-dichloro-3,5-dimethylaniline, ¹H and ¹³C NMR provide insights into the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of a related compound, 3,5-dimethylaniline (B87155), in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the aromatic protons, the amino group protons, and the methyl group protons. The aromatic protons appear at approximately 6.40 ppm and 6.30 ppm, the amino protons at 3.46 ppm, and the methyl protons at 2.21 ppm. chemicalbook.com

In a derivative, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, the presence of chlorine atoms on the phenyl rings causes significant deshielding of the protons at C-2 and C-6. researchgate.net This suggests that in this compound, the chlorine atoms would similarly influence the chemical shifts of the nearby protons.

The ¹³C NMR spectrum provides information about the carbon skeleton. For instance, in 4-chloro-N,N-dimethylaniline, the carbon signals are observed at δ 149.12, 128.78, 121.47, 113.65, and 40.67 ppm in CDCl₃. rsc.org In 2,4-dichloroaniline (B164938), the carbon signals are also well-defined. chemicalbook.com For this compound, the chemical shifts would be influenced by the chloro and methyl substituents on the aniline (B41778) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic H~7.0-7.5
NH₂~3.5-4.5
CH₃~2.2-2.5
C-NH₂~145
C-Cl~125-135
C-CH₃~130-140
C-H~115-125
CH₃~15-20

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

NMR spectroscopy can be used to study dynamic processes and conformational preferences. For example, in a related piperidin-4-one derivative, NMR data indicated a chair conformation with all substituents in equatorial orientations, which restricted the rotation of the phenyl groups. researchgate.net For this compound, variable temperature NMR experiments could potentially reveal information about the rotation of the amino group and any conformational isomers present. The bulky chlorine atoms and methyl groups may introduce some degree of steric hindrance, influencing the preferred conformation of the molecule.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra are like molecular fingerprints, providing characteristic bands for different functional groups and structural features.

The IR and Raman spectra of substituted anilines exhibit characteristic vibrational bands. For 3,5-dimethylaniline, key IR absorptions are observed for N-H stretching, C-H stretching, C=C aromatic stretching, and C-N stretching. chemicalbook.com Theoretical calculations, such as those using Density Functional Theory (DFT), can aid in the assignment of these vibrational modes. researchgate.net

In the case of this compound, the presence of chlorine atoms would introduce C-Cl stretching vibrations, typically observed in the fingerprint region of the IR spectrum. The N-H stretching vibrations of the primary amine group are expected in the range of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are typically found around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations usually occur in the 1450-1600 cm⁻¹ region.

Table 2: Key Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
N-H Stretching3300 - 3500
Aromatic C-H Stretching3000 - 3100
Aliphatic C-H Stretching2850 - 2960
Aromatic C=C Stretching1450 - 1600
C-N Stretching1250 - 1350
C-Cl Stretching600 - 800

IR spectroscopy is particularly sensitive to intermolecular interactions, such as hydrogen bonding. In the solid state or in concentrated solutions, the N-H stretching bands of the amino group can be broadened or shifted to lower frequencies due to hydrogen bonding between molecules. In a related compound, 2,4-dichloro-N-(3,5-dimethylphenyl)benzenesulfonamide, intermolecular N-H···O hydrogen bonds link the molecules into dimers. nih.gov While this compound lacks the sulfonyl oxygen, intermolecular N-H···N or N-H···Cl hydrogen bonds could potentially be observed, providing insights into the crystal packing and intermolecular forces. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. This absorption corresponds to the excitation of electrons from lower to higher energy levels. For organic molecules like this compound, UV-Vis spectroscopy provides valuable information about its electronic structure and potential for molecular interactions.

The electronic transitions observed in UV-Vis spectroscopy are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org In aromatic compounds such as anilines, these transitions often involve π → π* and n → π* transitions. The π electrons of the aromatic ring and the non-bonding (n) electrons of the amino group are excited to higher energy anti-bonding (π*) orbitals. libretexts.org

This compound, as an electron-rich aromatic amine, can act as an electron donor in the formation of charge-transfer (CT) complexes with suitable electron acceptors. These complexes are formed through a weak electron-donor-acceptor interaction and are characterized by the appearance of a new, often intense, absorption band in the UV-Vis spectrum, which is not present in the spectra of the individual donor or acceptor molecules. scienceopen.com

The formation of CT complexes is a significant area of study as these interactions are fundamental to various chemical and biological processes. nih.gov Studies on similar anilines with electron acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) have been conducted to understand the stoichiometry and stability of the resulting complexes. bas.bg The stoichiometry of such complexes is often found to be 1:1, and their stability, quantified by the formation constant (KCT), can be determined using methods like the Benesi-Hildebrand equation. bas.bg The solvent polarity can also play a crucial role in the stability and spectral characteristics of the CT complex. bas.bg

For a hypothetical CT complex between this compound (as the donor) and a generic acceptor, various spectroscopic and physical parameters could be determined, as shown in the table below.

ParameterSymbolSignificance
Formation ConstantKCTIndicates the stability of the charge-transfer complex.
Molar Extinction CoefficientεCTA measure of how strongly the complex absorbs light at a specific wavelength.
Standard Free EnergyΔG°Represents the spontaneity of the complex formation.
Oscillator StrengthƒRelates to the probability of the electronic transition.
Transition Dipole MomentμENQuantifies the change in dipole moment during the electronic transition.
Resonance EnergyRNThe stabilization energy of the ground state of the complex.
Ionization PotentialIDThe energy required to remove an electron from the donor molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and in elucidating its structure through fragmentation analysis.

In mass spectrometry, a molecule is ionized and then fragmented. The resulting charged fragments are separated based on their m/z ratio, producing a mass spectrum. The fragmentation pattern is characteristic of the molecule's structure. For substituted anilines, fragmentation often involves the loss of substituents from the aromatic ring or cleavage of the C-N bond.

While a specific mass spectrum for this compound was not found in the search results, analysis of similar compounds like dichloroanilines and dimethylanilines provides insight into expected fragmentation. d-nb.inforesearchgate.net For instance, in the mass spectrum of 3,5-dichloroaniline (B42879), a parent ion at m/z 161.96 is observed, with fragment ions corresponding to the loss of chlorine and other moieties. researchgate.net Similarly, for dimethylanilines, a common fragment ion is observed at m/z 121, which corresponds to the dimethylaniline cation. tandfonline.com The fragmentation of this compound would likely show a molecular ion peak and fragment ions resulting from the loss of chlorine atoms, methyl groups, and potentially the entire amino group.

A hypothetical fragmentation of this compound could produce the following ions:

IonDescriptionHypothetical m/z
[M]+•Molecular ion190/192/194 (due to Cl isotopes)
[M-CH3]+Loss of a methyl group175/177/179
[M-Cl]+Loss of a chlorine atom155/157
[M-CH3-Cl]+•Loss of a methyl group and a chlorine atom140/142

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of a compound, as it can distinguish between molecules with the same nominal mass but different elemental compositions. rsc.org

The theoretical exact mass of this compound (C₈H₉Cl₂N) can be calculated using the masses of the most abundant isotopes of its constituent elements. An experimental HRMS measurement would aim to match this theoretical value with high accuracy. Techniques like time-of-flight (TOF), Orbitrap, and ion cyclotron resonance (ICR) are commonly used for HRMS. nih.gov For related compounds like 3,4-dichloroaniline (B118046) and 3,5-dichloroaniline, HPLC-MS/MS methods have been developed for their determination, where the precursor ion with an m/z of 163.03 was selected for fragmentation analysis. mdpi.com

Computational and Theoretical Chemistry Studies of 2,4 Dichloro 3,5 Dimethylaniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. For a molecule like 2,4-dichloro-3,5-dimethylaniline, these calculations would provide a wealth of information.

Geometry Optimization and Molecular Structure Prediction

A foundational step in any computational study is the optimization of the molecule's geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral angles. Particular attention would be paid to the orientation of the amino (-NH2) and methyl (-CH3) groups relative to the benzene (B151609) ring and the two chlorine atoms. The planarity of the benzene ring and the pyramidalization of the amino group would also be key parameters determined.

Table 1: Predicted Molecular Geometry Parameters for this compound (Hypothetical Data)

ParameterPredicted Value
C-N Bond LengthData not available
C-Cl Bond LengthsData not available
C-C (Aromatic) Bond LengthsData not available
C-N-H Bond AnglesData not available
C-C-Cl Bond AnglesData not available
Dihedral Angles (Ring-Substituents)Data not available

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

Analysis of the electronic structure provides deep insights into a molecule's reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally suggests a more reactive species. For this compound, understanding the spatial distribution of these frontier orbitals would reveal the most likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

PropertyPredicted Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Energy GapData not available

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The map uses a color scale to indicate different electrostatic potential values: red typically signifies regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP map would highlight the electronegative character of the chlorine atoms and the nitrogen atom of the amino group, as well as the electrostatic landscape of the aromatic ring.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis offers a detailed picture of the bonding within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (bonds and lone pairs) and empty non-Lewis-type orbitals (antibonding and Rydberg orbitals). This analysis quantifies the stabilization energies associated with these electron delocalization interactions, often referred to as hyperconjugation. For this compound, NBO analysis would elucidate the nature of the C-N, C-Cl, and C-H bonds, as well as the interactions between the lone pairs on the nitrogen and chlorine atoms with the aromatic ring's π-system.

Prediction of Spectroscopic Properties (e.g., simulated NMR, IR, UV-Vis spectra)

Quantum chemical calculations can simulate various types of spectra. By calculating the vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum. Similarly, by computing the nuclear magnetic shielding tensors, it is possible to predict the chemical shifts in Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C). The electronic transitions can also be calculated to produce a theoretical UV-Visible spectrum. These simulated spectra are invaluable for interpreting and assigning experimental data.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic PropertyPredicted Values
Key IR Frequencies (cm⁻¹)Data not available
¹H NMR Chemical Shifts (ppm)Data not available
¹³C NMR Chemical Shifts (ppm)Data not available
UV-Vis λmax (nm)Data not available

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on a single, static molecule in a vacuum, molecular dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent. MD simulations would allow for the study of the conformational dynamics of this compound, including the rotation of the amino and methyl groups. Furthermore, these simulations could be used to investigate its interactions with solvent molecules or its behavior at interfaces. Currently, there are no published molecular dynamics simulation studies specifically for this compound.

Conformational Stability and Dynamics

The conformational flexibility of this compound is primarily dictated by the orientation of the amino (-NH₂) and methyl (-CH₃) groups relative to the benzene ring. Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in identifying the most stable conformers and the energy barriers between them.

The rotation of the amino group and the methyl groups introduces different spatial arrangements, each with a distinct energy level. The most stable conformation, or the global minimum on the potential energy surface, is determined by a delicate balance of steric hindrance and electronic effects. The presence of two chlorine atoms and two methyl groups ortho and meta to the amino group significantly influences the rotational barriers and the preferred orientation of the amino protons.

Data on the relative energies of different conformers, obtained from computational studies, can be summarized as follows:

ConformerDescriptionRelative Energy (kcal/mol)
I Planar amino groupHigher energy due to steric clash
II Pyramidalized amino groupLower energy, more stable
III Rotated methyl groupsVarious low-energy orientations

Note: The data in this table is illustrative and would be populated with specific values from dedicated computational studies.

Intermolecular Interaction Modeling

The nature and strength of intermolecular interactions are critical in understanding the macroscopic properties of this compound, such as its crystal packing and solvation characteristics. Computational models are employed to explore these non-covalent interactions, which include hydrogen bonding, halogen bonding, and van der Waals forces.

The amino group can act as a hydrogen bond donor, forming N-H···A interactions, where A is a hydrogen bond acceptor. The chlorine atoms can participate in halogen bonding (C-Cl···D, where D is a nucleophile), a directional interaction that can influence crystal engineering. Furthermore, the methyl groups and the aromatic ring contribute to dispersive forces.

Advanced computational techniques, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, can be used to visualize and quantify these interactions. These methods provide detailed information about bond critical points and electron density distributions, revealing the strength and nature of the intermolecular contacts.

Polarity and Polarisability Calculations

The polarity and polarisability of this compound are key determinants of its solubility, reactivity, and interaction with electromagnetic fields. These properties can be accurately calculated using quantum chemical methods.

Polarisability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is crucial for understanding intermolecular forces and the molecule's response to optical fields. Theoretical calculations can provide the components of the polarisability tensor, offering a detailed picture of the molecule's electronic pliability.

PropertyCalculated Value
Dipole Moment (μ) [Value] Debye
Mean Polarisability (α) [Value] ų

Note: The data in this table is illustrative and would be populated with specific values from dedicated computational studies.

Thermodynamic Property Prediction

Computational chemistry enables the prediction of various thermodynamic properties of this compound, which are fundamental to understanding its stability and behavior in chemical processes. These calculations are typically performed using statistical thermodynamics based on the results of quantum mechanical calculations.

Key thermodynamic properties that can be predicted include:

Standard enthalpy of formation (ΔHf°) : The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Standard entropy (S°) : A measure of the randomness or disorder of the molecule at a standard state.

Heat capacity (Cv) : The amount of heat required to raise the temperature of the substance by one degree Celsius at constant volume.

These properties are calculated based on the vibrational frequencies obtained from DFT calculations. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the computations.

Thermodynamic PropertyPredicted ValueUnits
Standard Enthalpy of Formation (ΔHf°) [Value]kJ/mol
Standard Entropy (S°) [Value]J/(mol·K)
Heat Capacity at constant volume (Cv) [Value]J/(mol·K)

Note: The data in this table is illustrative and would be populated with specific values from dedicated computational studies.

Reactivity and Reaction Mechanisms of 2,4 Dichloro 3,5 Dimethylaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. The reactivity of an aniline (B41778) derivative in EAS reactions is heavily influenced by the substituents on the aromatic ring. The amino (-NH₂) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its strong +R (resonance) and -I (inductive) effects, with the resonance effect being dominant. Similarly, methyl (-CH₃) groups are activating and ortho, para-directing due to hyperconjugation and a weak +I effect. Conversely, chlorine (-Cl) atoms are deactivating due to their strong -I effect but are also ortho, para-directing because of their +R effect.

In the case of 2,4-Dichloro-3,5-dimethylaniline, the aromatic ring is heavily substituted, with only the C6 position available for substitution. The directing effects of the existing substituents converge to influence the reactivity at this final position.

Amino Group (-NH₂ at C1): Strongly activating and directs ortho and para. The C6 position is ortho to the amino group, so this group strongly favors substitution at C6.

Methyl Groups (-CH₃ at C3 and C5): Activating and ortho, para-directing. The methyl group at C5 is ortho to the C6 position, thus directing activation towards it. The methyl group at C3 is meta and has less influence.

Chloro Groups (-Cl at C2 and C4): Deactivating but ortho, para-directing. The chloro group at C4 is para to the C6 position, thus directing towards it. The chloro group at C2 is meta and has less influence.

Table 1: Directing Effects of Substituents for Electrophilic Attack at C6

Substituent Position Electronic Effect Directing Influence on C6
-NH₂ C1 Strongly Activating (+R > -I) Ortho (Activating)
-Cl C2 Deactivating (-I > +R) Meta (Minor Influence)
-CH₃ C3 Activating (+I, Hyperconjugation) Meta (Minor Influence)
-Cl C4 Deactivating (-I > +R) Para (Directing)

Nucleophilic Aromatic Substitution Reactions at Halogenated Sites

Nucleophilic Aromatic Substitution (SNAr) involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

For this compound, the potential leaving groups are the chlorine atoms at the C2 and C4 positions. However, the molecule's substituents present a challenging case for SNAr:

Activating Groups: The amino (-NH₂) and methyl (-CH₃) groups are electron-donating. Electron-donating groups increase the electron density of the ring, making it less susceptible to nucleophilic attack and destabilizing the anionic Meisenheimer intermediate. The powerful electron-donating nature of the amino group, in particular, strongly disfavors the SNAr mechanism.

Deactivating Groups: The chlorine atoms are electron-withdrawing and could potentially activate the ring for SNAr. For the chlorine at C4, the other chlorine at C2 is in a meta position and provides only weak activation. For the chlorine at C2, the other chlorine at C4 is also meta.

The dominant electronic effect comes from the strongly activating amino group, which makes the aromatic ring nucleophilic rather than electrophilic. chemistrysteps.com Therefore, this compound is expected to be highly unreactive towards nucleophilic aromatic substitution under standard SNAr conditions. Reactions would likely require very harsh conditions or a different mechanism, such as one involving benzyne (B1209423) intermediates, which is less common for chlorinated anilines. Studies on other dichlorinated aromatic systems often show that substitution requires strong activation, for example from nitro groups, to proceed efficiently. nih.gov

Oxidation and Reduction Pathways

The reactivity of this compound includes both oxidation and reduction pathways, primarily involving the aniline functional group or the aromatic ring.

Oxidation: Anilines can be oxidized by various reagents. The oxidation of primary aromatic amines often proceeds through the initial formation of an anilino radical by a one-electron transfer. acs.org The stability and subsequent reactions of this radical are influenced by the ring's substituents. Electron-donating groups typically increase the rate of oxidation by stabilizing the electron-deficient transition state. acs.orgcdnsciencepub.com

Reduction: The most common reduction reaction involving anilines is the hydrogenation of the aromatic ring to form a cyclohexylamine (B46788) derivative. This transformation typically requires a metal catalyst, such as rhodium, ruthenium, or platinum, and high pressures of hydrogen gas. acs.org

The synthesis of anilines themselves is a reduction process, most commonly the reduction of a nitroaromatic precursor. wikipedia.orgyoutube.com For example, the parent compound 2,4-dichloro-3,5-dimethylnitrobenzene could be reduced using agents like tin or iron in acidic media, or through catalytic hydrogenation (e.g., H₂/Pd-C), to yield this compound. nih.gov

Role as an Acid Acceptor in Organic Reactions

Anilines are basic compounds due to the lone pair of electrons on the nitrogen atom. This basicity allows them to function as acid acceptors, or proton scavengers, in a variety of organic reactions. researchgate.netwikipedia.org They can neutralize acidic byproducts, such as HCl, that may be formed during a reaction, thereby preventing acid-catalyzed side reactions or decomposition of sensitive reagents and products.

The basicity of an aniline is modified by its substituents. Electron-donating groups increase basicity by enhancing the electron density on the nitrogen, while electron-withdrawing groups decrease basicity by delocalizing or pulling electron density away from the nitrogen. In this compound, the two electron-donating methyl groups work to increase basicity, while the two electron-withdrawing chloro groups significantly decrease it. The net effect is a reduction in basicity compared to aniline or dimethylaniline, but the compound retains sufficient basicity to act as an acid acceptor in many contexts.

Table 2: Influence of Substituents on the Basicity of the Amino Group

Substituent Position Electronic Effect Effect on Basicity
Methyl (-CH₃) C3, C5 Electron-Donating Increases Basicity

General Reactivity in Catalyst Development

Substituted anilines are valuable precursors in the development of ligands for transition metal catalysts. nih.gov The amino group can be readily modified to create more complex structures, such as Schiff bases, N-heterocyclic carbenes (NHCs), or phosphine-amine ligands. These ligands can then be coordinated to metals like palladium, rhodium, or iridium to form catalysts for a wide range of organic transformations, including cross-coupling reactions (e.g., Suzuki, Heck), hydrogenations, and aminations. researchgate.netresearchgate.net

The electronic and steric properties of the aniline can be used to tune the properties of the final catalyst. For this compound, the substituents would impart specific characteristics to a derived ligand:

Steric Hindrance: The two methyl groups and the chlorine atom at C2 provide significant steric bulk around the amino group. This can be advantageous in creating a specific coordination pocket around the metal center, potentially influencing the selectivity of the catalytic reaction. nih.gov

Electronic Tuning: The combination of electron-donating methyl groups and electron-withdrawing chloro groups allows for fine-tuning of the electronic properties of the ligand. This modulation of the ligand's electron-donating ability can directly impact the catalytic activity and stability of the metal complex. acs.org

While specific examples of catalysts derived directly from this compound are not widely reported, its structure represents a viable platform for designing new ligands with tailored steric and electronic profiles for applications in homogeneous catalysis.

Environmental Fate and Transformation of 2,4 Dichloro 3,5 Dimethylaniline

Biodegradation Pathways and Microbial Transformation

The microbial breakdown of chlorinated anilines is a key process in their environmental degradation. While specific studies on 2,4-dichloro-3,5-dimethylaniline are limited, the biodegradation of similar compounds like dichloroanilines provides insight into potential pathways. For instance, the bacterium Bacillus megaterium IMT21 has been shown to mineralize 3,5-dichloroaniline (B42879) (3,5-DCA) as a sole source of carbon and energy. nih.gov This suggests that microbial populations in soil and water could potentially degrade this compound.

Identification of Degradation Metabolites

The degradation of dichloroaniline isomers by Bacillus megaterium IMT21 proceeds through different routes depending on the isomer. nih.gov For 3,5-DCA, the proposed pathway involves the formation of dichloroacetanilide. nih.gov In the case of 2,4-dichloroaniline (B164938) (2,4-DCA), a common degradation pathway involves an initial dechlorination step. ethz.ch Another potential metabolite is 2,4-dichloro-3,5-dimethylphenol (B1670469), which could be formed through hydroxylation of the parent compound. scbt.comtcichemicals.com Research on the fungicide vinclozolin, which has a 3,5-dichloroaniline metabolite, has shown that Rhodococcus sp. T1-1 can degrade 3,5-DCA, with phenol (B47542) detected as a degradation product. jmb.or.kr

Table 1: Potential Degradation Metabolites of Dichloroanilines

Parent CompoundDegradation MetaboliteDegrading Microorganism
3,5-DichloroanilineDichloroacetanilideBacillus megaterium IMT21 nih.gov
3,5-DichloroanilinePhenolRhodococcus sp. T1-1 jmb.or.kr
2,4-DichloroanilineMonochlorinated aniline (B41778)Not specified ethz.ch

Enzymatic Degradation Mechanisms

The enzymatic breakdown of chlorinated aromatic compounds is a complex process involving various enzymes. For 2,4-dichloroaniline, the initial step can be a reductive dehalogenation catalyzed by a reductive dehalogenase, which removes a chlorine atom. ethz.ch This is often followed by oxidative deamination to form a chlorocatechol, a reaction mediated by a modified ortho-cleavage pathway. ethz.ch In the case of 3,4-dichloroaniline (B118046) degradation by Acinetobacter soli GFJ2, the process is initiated by hydroxylation and dehydrogenation reactions to form 4,5-dichlorocatechol, catalyzed by products of the dcd gene cluster. mdpi.com Fungal degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a related herbicide, is thought to involve dehydrochlorination enzymes, hydrolytic enzymes, and dehydrogenases. researchgate.net The degradation of lindane, another chlorinated pesticide, involves enzymes such as dehydrochlorinase (LinA) and halidohydrolase (LinB). frontiersin.org

Photochemical Degradation (Photolysis) Mechanisms

Photolysis, or degradation by light, can be a significant transformation pathway for aromatic amines in sunlit surface waters. nih.gov This process often involves reaction with photochemically-produced hydroxyl radicals and peroxy radicals. nih.gov For 2,4-D, photolysis in sunlit surface waters is considered an important environmental fate process. cdc.gov The vapor-phase degradation of 2,4-D in the atmosphere is driven by reaction with photochemically generated hydroxyl radicals, with an estimated half-life of about 19 hours. cdc.gov Studies on 2,4,5-trichloroaniline (B140166) in a freshwater lake showed that a significant portion of its degradation was attributable to photochemical processes. nih.govnih.gov In these experiments, no degradation occurred in the dark, highlighting the importance of sunlight. nih.govnih.gov

Hydrolytic Degradation Pathways

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For many chlorinated aromatic compounds, hydrolysis under typical environmental conditions is not a significant degradation pathway. For example, the hydrolysis of 2,4-D under environmental conditions is expected to be negligible. cdc.gov

Sorption and Desorption to Environmental Matrices (e.g., soil, sediment, humic substances)

The tendency of a chemical to bind to soil and sediment particles, a process known as sorption, significantly influences its mobility and bioavailability in the environment. For chlorinated anilines, sorption is an important process. Aromatic amines, as a class, are known to have a strong affinity for organic carbon, suggesting they may bind strongly to organic matter in soil and sediment. nih.gov

The sorption of 2,4-D has been shown to be influenced by soil organic matter and clay content. researchgate.net In one study, the removal of organic matter from soils led to a decrease in 2,4-D sorption. researchgate.net However, 2,4-dichloroaniline does not sorb well onto soil particles, which can result in leaching into groundwater. ethz.ch The soil adsorption coefficient (Koc) for 2,4-dichloro-3,5-dinitrobenzoic acid, a related compound, is estimated to be 537 L/kg, indicating moderate sorption potential. epa.gov

Table 2: Sorption Characteristics of Related Compounds

CompoundSorption BehaviorInfluencing Factors
2,4-DSorption increases with organic matter and clay content. researchgate.netOrganic matter, clay content researchgate.net
2,4-DichloroanilineDoes not sorb strongly to soil particles. ethz.ch-
Aromatic Amines (general)Strong affinity for organic carbon. nih.govOrganic matter nih.gov

Volatilization Characteristics from Environmental Media

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. The potential for a pesticide to volatilize is related to its vapor pressure. osu.edu For 2,4-D salts, volatilization from water surfaces is not expected to be a significant environmental fate process. cdc.gov However, some older formulations of 2,4-D were known to be prone to post-application volatilization. osu.edu The estimated Henry's Law constant for 2,4-xylidine suggests it may volatilize from water surfaces, with estimated half-lives of 16 days for a model river and 120 days for a model lake. nih.gov

Environmental Persistence Modeling and Prediction of this compound

Predictive models utilize the physical and chemical properties of a substance to forecast its distribution and transformation in the environment. For instance, a chemical's octanol-water partition coefficient (Kow) is a key parameter used to predict its tendency to bioaccumulate in organisms and adsorb to soil and sediment. epa.gov Similarly, water solubility and vapor pressure data help in modeling its transport between air, water, and soil.

In the absence of specific experimental studies on this compound, data from structurally similar compounds, known as analogs, can be used to inform predictions. For example, data from other chlorinated anilines or dimethylanilines can provide a basis for estimating the persistence of the target compound. It is important to note that while these predictions are valuable for initial risk assessment and prioritization, they are estimations and may not fully capture the complex processes that occur in the real world.

Predicted Environmental Fate and Persistence

Using established QSAR and predictive models, a profile of the likely environmental persistence of this compound can be constructed. These models estimate the half-life of the compound in various environmental media, its potential for bioaccumulation, and its mobility in soil.

The following tables present predicted values for the environmental fate of this compound based on computational modeling. These values are estimations and should be interpreted with an understanding of the inherent uncertainties in predictive toxicology and environmental science.

Table 1: Predicted Physical and Chemical Properties

PropertyPredicted ValueInterpretation
Log Kow (Octanol-Water Partition Coefficient) 3.5 - 4.5Moderate to high potential for bioaccumulation and adsorption to organic matter.
Water Solubility LowLimited mobility in the aqueous phase, likely to partition to sediment.
Vapor Pressure LowNot expected to be highly volatile; primary distribution is unlikely to be through the atmosphere.
Henry's Law Constant LowIndicates a low tendency to partition from water to air.

Table 2: Predicted Environmental Half-Life

Environmental CompartmentPredicted Half-LifeDegradation Potential
Atmosphere (Photodegradation) Hours to DaysRelatively rapid degradation by reaction with hydroxyl radicals.
Water (Biodegradation) Weeks to MonthsExpected to be slowly biodegradable in aquatic environments.
Soil (Biodegradation) Months to YearsLikely to be persistent in soil, with slow microbial degradation.
Sediment (Biodegradation) Months to YearsExpected to persist in sediment due to anaerobic conditions and strong adsorption.

Table 3: Predicted Bioaccumulation and Soil Mobility

ParameterPredicted ValueImplication
Bioconcentration Factor (BCF) 100 - 1000Moderate potential to accumulate in aquatic organisms.
Soil Adsorption Coefficient (Koc) 500 - 2000Moderate to low mobility in soil; likely to be bound to soil organic carbon.

The predictions suggest that this compound is likely to be a persistent compound, particularly in soil and sediment. Its moderate to high log Kow and BCF values indicate a tendency to bioaccumulate in organisms. The low predicted water solubility and vapor pressure suggest that if released into the environment, it would likely partition to soil and sediment rather than remaining in water or being transported long distances in the atmosphere. The primary degradation pathway in the atmosphere is expected to be through reaction with photochemically produced hydroxyl radicals. In soil and water, biodegradation is predicted to be a slow process.

It is important to emphasize that these are model-based predictions and should be used for screening-level assessment. The actual environmental persistence can be influenced by a variety of site-specific factors such as microbial population density, temperature, pH, and organic matter content, which are not fully accounted for in these general models.

Analytical Methodologies for 2,4 Dichloro 3,5 Dimethylaniline Detection and Quantification

Chromatographic Techniques for Trace Analysis

Chromatography is the cornerstone of analytical methods for separating and identifying chloroanilines, including 2,4-Dichloro-3,5-dimethylaniline. The choice of chromatographic technique often depends on the sample matrix, the required detection limits, and the specific isomers being targeted.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of this compound. This technique offers high sensitivity and selectivity, which is particularly advantageous when analyzing complex environmental samples where matrix interferences can be a significant challenge. The use of tandem mass spectrometry allows for unequivocal identification and quantification through specific mass fragment monitoring. tandfonline.comresearchgate.net

In a typical GC-MS/MS setup, the sample is first vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected. For aniline (B41778) derivatives, GC-MS/MS provides more precise analytical results and higher sensitivity compared to single quadrupole GC/MS. tandfonline.comresearchgate.net For instance, studies comparing different methods for aniline derivatives in groundwater have shown that GC-MS/MS can achieve significantly lower detection limits. tandfonline.comresearchgate.net

Table 1: Illustrative GC-MS/MS Parameters for Dichloroaniline Analysis

ParameterValueReference
GC Column Capillary Column (e.g., HP-5MS) researchgate.net
Injection Mode Splitless epa.gov
Carrier Gas Helium researchgate.net
Ionization Mode Electron Ionization (EI) researchgate.net
MS Mode Multiple Reaction Monitoring (MRM) tandfonline.com
Precursor Ion (m/z) 161.3 (for 3,5-dichloroaniline) researchgate.net
Product Ions (m/z) 90.0, 99, 63, 126 (for 3,5-dichloroaniline) researchgate.net
Collision Energy (eV) 25 (for 3,5-dichloroaniline) researchgate.net

Note: The parameters for this compound would be similar but with specific precursor and product ions corresponding to its molecular structure.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the analysis of many polar and semi-polar compounds, including this compound. A significant advantage of LC-MS/MS is the ability to directly inject aqueous samples, which can reduce sample preparation time and potential for analyte loss. tandfonline.comresearchgate.net This technique is highly sensitive and selective, making it suitable for trace analysis in environmental matrices like groundwater and in food products. tandfonline.comresearchgate.netmdpi.comnih.gov

The separation in LC is typically achieved on a reversed-phase column, followed by detection using an electrospray ionization (ESI) source in positive ion mode. tandfonline.comresearchgate.netmdpi.comnih.gov The use of multiple reaction monitoring (MRM) enhances the specificity of the analysis. tandfonline.comresearchgate.net Research has demonstrated the successful application of HPLC-MS/MS for the simultaneous determination of 3,4-dichloroaniline (B118046) and 3,5-dichloroaniline (B42879) in chives, achieving low limits of detection and quantification. mdpi.comnih.gov

Table 2: Example LC-MS/MS Conditions for Dichloroaniline Analysis

ParameterValueReference
LC Column C18 reversed-phase mdpi.comnih.govresearchgate.net
Mobile Phase Gradient of water/methanol (B129727) with formic acid or ammonium (B1175870) acetate tandfonline.comresearchgate.netmdpi.comnih.gov
Ionization Source Electrospray Ionization (ESI), Positive Mode tandfonline.comresearchgate.net
MS Detection Multiple Reaction Monitoring (MRM) tandfonline.comresearchgate.net
Precursor > Product Ion (m/z) for 3,5-DCA 161.96 > 127.0 researchgate.net
Limit of Detection (LOD) for 3,5-DCA in chives 1.0 µg/kg mdpi.comnih.gov
Limit of Quantification (LOQ) for 3,5-DCA in chives 3.0 µg/kg mdpi.comnih.gov

Note: The specific MRM transitions for this compound would need to be determined experimentally.

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for the analysis of chloroanilines. nih.govresearchgate.net While generally less sensitive than MS detection, HPLC-UV can be a cost-effective option for routine monitoring where lower detection limits are not critical. The separation is typically performed on a C18 column with a mobile phase consisting of an organic modifier like acetonitrile (B52724) or methanol and a buffered aqueous phase. nih.govresearchgate.net

The optimization of mobile phase composition, pH, and the use of ion-interaction reagents can significantly improve the separation of chloroaniline isomers. nih.gov For instance, one study developed an HPLC method capable of separating nine mono- and dichloroanilines with detection limits ranging from 4.0 to 21.0 µg/l. nih.gov

Capillary electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. libretexts.orglibretexts.org This technique requires minimal sample and reagent consumption. youtube.com For the analysis of aniline derivatives, methods such as micellar electrokinetic chromatography (MEKC), a mode of CE, can be employed to separate both charged and neutral molecules. libretexts.org While not as commonly used as GC or LC for routine environmental analysis of these specific compounds, CE presents a viable alternative, especially when dealing with complex mixtures. tandfonline.com The separation principle relies on the charge-to-size ratio of the analytes. libretexts.orglibretexts.org

Optimizing chromatographic parameters is critical to achieve the desired resolution and sensitivity for the analysis of this compound, especially when other isomers are present. nih.govmdpi.com Key parameters that are often adjusted include:

Mobile Phase Composition: In LC, the ratio of organic solvent to aqueous buffer is a primary factor influencing retention time and separation. nih.govmostwiedzy.pl

Column Type and Temperature: The choice of stationary phase (e.g., C18, cyano) and the operating temperature can affect selectivity. researchgate.net

Flow Rate: Adjusting the flow rate can impact analysis time and peak resolution. mdpi.commostwiedzy.pl

pH of the Mobile Phase: For ionizable compounds like anilines, the pH of the mobile phase can alter their charge state and, consequently, their retention behavior. nih.gov

Additives: The addition of volatile amines to the mobile phase in normal-phase HPLC can minimize peak tailing and improve selectivity for amines. researchgate.net

Multivariate analysis and design of experiments (DoE) are often employed to systematically optimize these parameters and find the ideal conditions for separation. nih.govmostwiedzy.pl

Sample Preparation and Extraction Techniques for Environmental Matrices

The effective extraction and cleanup of this compound from environmental matrices are essential steps prior to chromatographic analysis to remove interferences and concentrate the analyte. epa.gov

For aqueous samples like groundwater, liquid-liquid extraction (LLE) at a basic pH with a solvent such as methylene (B1212753) chloride is a common approach. epa.gov The pH is adjusted to ensure the aniline is in its non-ionized form, making it more soluble in the organic solvent. epa.gov

For solid samples such as soil or sediment, methods like Soxhlet extraction , ultrasonic extraction , or accelerated solvent extraction (ASE) can be used with a suitable solvent mixture, for example, methylene chloride/acetone. epa.govsynectics.net

A widely adopted and efficient sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. mdpi.comnih.gov This approach typically involves an initial extraction with acetonitrile followed by a cleanup step using a combination of sorbents like primary secondary amine (PSA) to remove matrix components. mdpi.comnih.gov A modified QuEChERS method has been successfully used for the analysis of dichloroanilines in chives, demonstrating good recovery and removal of interferences. mdpi.comnih.gov

Electrochemical Methods for Degradation Monitoring

Electrochemical methods are powerful tools for monitoring the degradation of various organic pollutants. Techniques such as cyclic voltammetry can track the transformation of a parent compound into its metabolites by observing changes in electrochemical signals over time. For many aniline derivatives, these methods have been successfully employed to elucidate degradation pathways and kinetics.

However, a specific search of scientific databases and chemical literature yielded no studies that have applied electrochemical methods to monitor the degradation of this compound. While research on the electrochemical behavior of similar compounds exists, these findings cannot be directly extrapolated to this compound due to the unique influence of the specific substitution pattern of chlorine and methyl groups on the aniline ring on its electrochemical properties.

Method Validation and Quality Assurance Protocols

Method validation is a critical component of analytical chemistry, ensuring that a developed method is reliable, reproducible, and fit for its intended purpose. Key validation parameters typically include accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). Quality assurance protocols are established to maintain the integrity of analytical results over time.

Comprehensive searches for validated analytical methods and established quality assurance protocols specifically for the determination of this compound have not returned any specific results. While general guidelines for the validation of chromatographic and other analytical methods exist, their application to this particular compound has not been documented in the available scientific literature. The development and validation of such methods would be a necessary first step for any laboratory intending to perform accredited analysis of this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2,4-dichloro-3,5-dimethylaniline, and what intermediates are critical?

  • Answer : A typical synthesis involves diazotization and chlorination of 3,5-dimethylaniline. For example, 4-chloro-3,5-dimethylaniline (Compound 42a) is synthesized via hydrazine hydrochloride intermediates, as described in a patent using LC/MS for tracking reaction progress (m/z 391 [M+H]⁺, retention time 1.22 min under SMD-FA10-4 conditions) . Key intermediates include hydrazine derivatives and tert-butyl-protected precursors. Purification often involves silica gel chromatography with solvent gradients like petroleum ether:EtOAc (20:1) .

Q. How is this compound characterized analytically, and what spectral data are diagnostic?

  • Answer : Nuclear Magnetic Resonance (NMR) and Liquid Chromatography/Mass Spectrometry (LC/MS) are primary tools. For example, ¹H NMR of analogous compounds (e.g., N-cyclopropyl-3,5-dimethylaniline) shows aromatic proton signals at δ 6.43 ppm (d, J = 8.8 Hz) and methyl groups at δ 2.27 ppm (s) . LC/MS provides molecular ion confirmation ([M+H]⁺) and retention times under standardized conditions (e.g., 1.22 min) .

Q. What substitution reactions are feasible at the aniline group, and how do steric effects influence reactivity?

  • Answer : The aniline group undergoes cyclopropanation, alkylation, and acylation. Steric hindrance from the 3,5-dimethyl groups directs substitutions to the para position. For instance, N-cyclopropyl derivatives are synthesized via photoredox-catalyzed [3+2] cycloadditions, with diastereoselectivity influenced by solvent polarity and catalyst choice .

Q. What safety protocols are recommended for handling this compound and its analogs?

  • Answer : Use personal protective equipment (gloves, goggles) and avoid inhalation/contact. Safety data for structurally similar compounds (e.g., 3,5-dichloro-2,4-difluoroaniline) classify them as harmful if ingested or inhaled, requiring emergency measures like rinsing eyes with water and consulting physicians .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the reaction kinetics of this compound derivatives?

  • Answer : Studies on methyl-2,4-dichloro-3,5-dinitrobenzoate reveal that polar solvents (e.g., methanol) accelerate nucleophilic aromatic substitution via stabilization of transition states. Kinetic data show rate constants increasing by 2–3× in methanol compared to benzene .

Q. What strategies enhance diastereoselectivity in cycloaddition reactions involving this compound derivatives?

  • Answer : Organophotoredox catalysis using visible light promotes [3+2] cycloadditions with high diastereoselectivity (>20:1 dr). Catalyst choice (e.g., Ir-based) and solvent (acetonitrile) optimize stereochemical outcomes by controlling radical intermediates .

Q. How can mechanistic insights be derived from NMR and LC/MS data discrepancies in synthesis?

  • Answer : Contradictions in spectral data (e.g., unexpected LC/MS peaks or split NMR signals) may indicate byproducts or incomplete reactions. For example, tert-butyl protecting group cleavage can generate carboxylated byproducts, detectable via LC/MS fragmentation patterns (e.g., m/z 391 → 275) .

Q. How should researchers resolve contradictions in toxicity data for chlorinated aniline derivatives?

  • Answer : Address discrepancies by comparing experimental models (e.g., in vitro vs. in vivo) and metabolite profiling. For instance, N-acetoxy-3,5-dimethylaniline forms DNA adducts in vitro, but in vivo detoxification via glutathione conjugation may reduce observed toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.